1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione
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Overview
Description
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxypropylamino group attached to the anthracene core at the 9,10-dione positions. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene or its derivatives.
Functionalization: The anthracene core is functionalized at the 9,10-positions to introduce the dione groups.
Industrial production methods often involve large-scale oxidation processes, such as gas-phase fixed-bed oxidation or liquid-phase oxidation, to produce anthracene-9,10-dione, which is then further functionalized .
Chemical Reactions Analysis
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the dione groups to dihydroxy groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroxylated anthracene derivatives and substituted anthracene compounds .
Scientific Research Applications
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with molecular targets through its hydroxypropylamino group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s photophysical properties also play a role in its biological activity, as it can generate reactive oxygen species upon irradiation .
Comparison with Similar Compounds
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Anthraquinone: A simpler derivative with similar photophysical properties but lacking the hydroxypropylamino group.
Mitoxantrone: A synthetic anthracenedione with potent anticancer activity.
1-Amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}amino}anthracene-9,10-dione: A structurally similar compound with different functional groups.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62956-45-0 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c19-10-4-9-18-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2 |
InChI Key |
UATCOPKQRIWTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCO |
Origin of Product |
United States |
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